

N-Ethyl-N-methylsulfamoyl Fluoride (EMSF): Technical Comparison & Application Guide

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Compound of Interest

Compound Name: *N-Ethyl-N-methylsulfamoyl fluoride*

CAS No.: 1458771-72-6

Cat. No.: B2964601

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Executive Summary

N-Ethyl-N-methylsulfamoyl fluoride (EMSF) represents a specialized subclass of the sulfamoyl fluoride family (

). While often overshadowed by its symmetric counterpart, dimethylsulfamoyl fluoride (DMSF), EMSF offers a critical "middle ground" in steric bulk and physicochemical properties.

This guide analyzes EMSF as a latent electrophile for chemical biology and a high-stability solvent/additive for electrochemical applications. Its defining characteristic is extreme hydrolytic stability combined with "on-demand" reactivity, making it a precision tool for proximity-enabled bioconjugation and high-voltage electrolyte engineering.

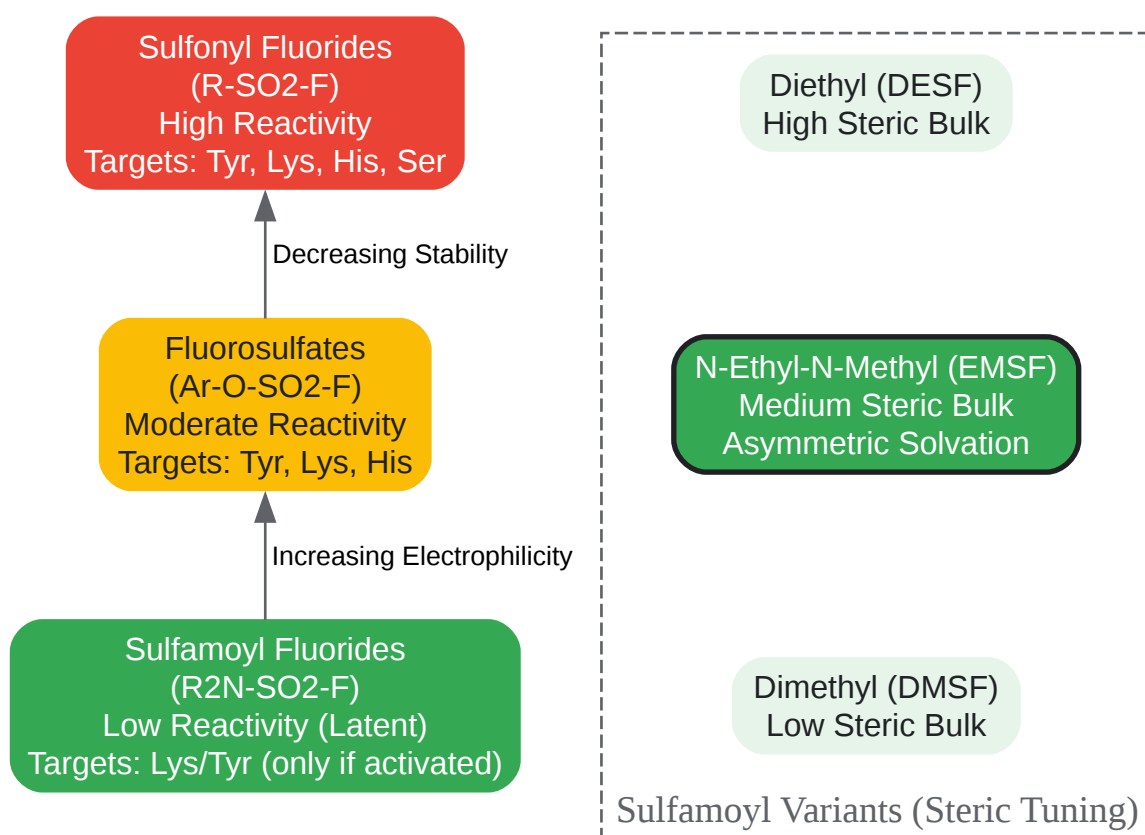
Part 1: Chemical Profile & Comparative Reactivity

The Reactivity Hierarchy

To understand EMSF, one must place it on the SuFEx reactivity scale. Unlike sulfonyl fluorides (

), which are moderately reactive toward protein nucleophiles, sulfamoyl fluorides are kinetically inert until activated.

Figure 1: The SuFEx Reactivity Landscape This diagram illustrates the stability-reactivity trade-off.[1] EMSF sits at the base, offering maximum stability.



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Caption: Hierarchy of S(VI) electrophiles. EMSF (green) represents the "Goldilocks" zone of steric tuning within the highly stable sulfamoyl class.

Comparative Metrics: EMSF vs. Alternatives

The following table synthesizes data from chemical biology (SuFEx) and electrochemical (Battery) research to highlight the functional differences.

Feature	N-Ethyl-N-methyl (EMSF)	Dimethyl (DMSF)	Sulfonyl Fluoride ()
CAS Number	1458771-72-6	354-44-9	Various
Steric Bulk	Medium (Tunable fit)	Low (High rotational freedom)	Variable
Hydrolysis ()	Inert (>24h stability)	Inert	Slow Hydrolysis (hours)
Protein Reactivity	Proximity-Driven Only	Low background	High (Non-specific labeling risk)
Selectivity	Lysine/Tyrosine (Specific)	Lysine/Tyrosine	Broad (Ser/Thr/Tyr/Lys/His/Cys)
Physical State	Liquid (High Boiling Pt.)	Liquid (bp ~150°C)	Often Solid or Volatile Liquid
Primary Use	Precision Probes / Electrolytes	General Reagent	Broad Spectrum Profiling

Part 2: Applications in Drug Discovery & Research[2][3][4]

"Inverse Drug Discovery" & Proximity Probes

EMSF is a "latent" warhead. It does not react with amino acid side chains floating freely in solution. It only reacts when the probe binds to a protein pocket that:

- Binds the ligand moiety with high affinity.
- Positions a nucleophile (Lysine -NH₂ or Tyrosine -OH) in exact proximity to the sulfur center.
- Provides a local environment (e.g., oxyanion hole) to activate the S-F bond.

Why choose EMSF over DMSF?

- **Asymmetry & Entropy:** The ethyl-methyl substitution breaks the symmetry of the sulfamoyl group. In protein binding pockets, this can restrict rotational entropy, potentially improving binding affinity () before the covalent bond forms ().
- **Solubility Tuning:** In fragment-based screening, the slight increase in lipophilicity (Methyl Ethyl) can improve cell permeability without the bulk of a diethyl or piperidinyl group.

Electrochemical Stability (The "Robustness" Proof)

While your focus is drug development, the battery literature provides the strongest evidence for EMSF's stability. Research by Oka et al. (Tohoku University) on Lithium-metal batteries demonstrates that EMSF (referred to as EtMeFSI precursor/solvent) resists reduction at potentials where other solvents decompose.

- **Insight:** If EMSF can withstand the harsh reductive environment of a Lithium anode, it is effectively immune to metabolic reduction in biological systems, a key advantage over reducible warheads like acrylamides.

Part 3: Experimental Protocols

Synthesis of EMSF Derivatives (SuFEx Hub Strategy)

Note: This protocol describes installing the EMSF moiety onto a secondary amine-containing drug scaffold.

Reagents:

- Sulfuryl Fluoride (): Toxic gas (Handle in fume hood with specific safety training).
- Substrate: Secondary amine (

). Note: To make N-Ethyl-N-methyl specifically, one typically starts with N-ethyl-methylamine, but in drug discovery, you usually install the

onto a complex amine.

- Base: Triethylamine () or DABCO.[2]

Step-by-Step Protocol:

- Preparation: Dissolve the secondary amine substrate (1.0 equiv) in anhydrous DCM or MeCN. Add (2.0 equiv).
- Gas Introduction: Introduce gas.
 - Method A (Balloon): Fill a balloon with and attach to the flask via a needle.
 - Method B (Solution): Use a commercially available solution of in THF if available.
- Reaction: Stir at Room Temperature for 2–4 hours.
 - Monitoring: Monitor by TLC or LC-MS. The product is usually stable on silica.
- Workup: Dilute with DCM, wash with water and brine. Dry over .
- Purification: Flash column chromatography. Sulfamoyl fluorides are generally stable to silica gel.

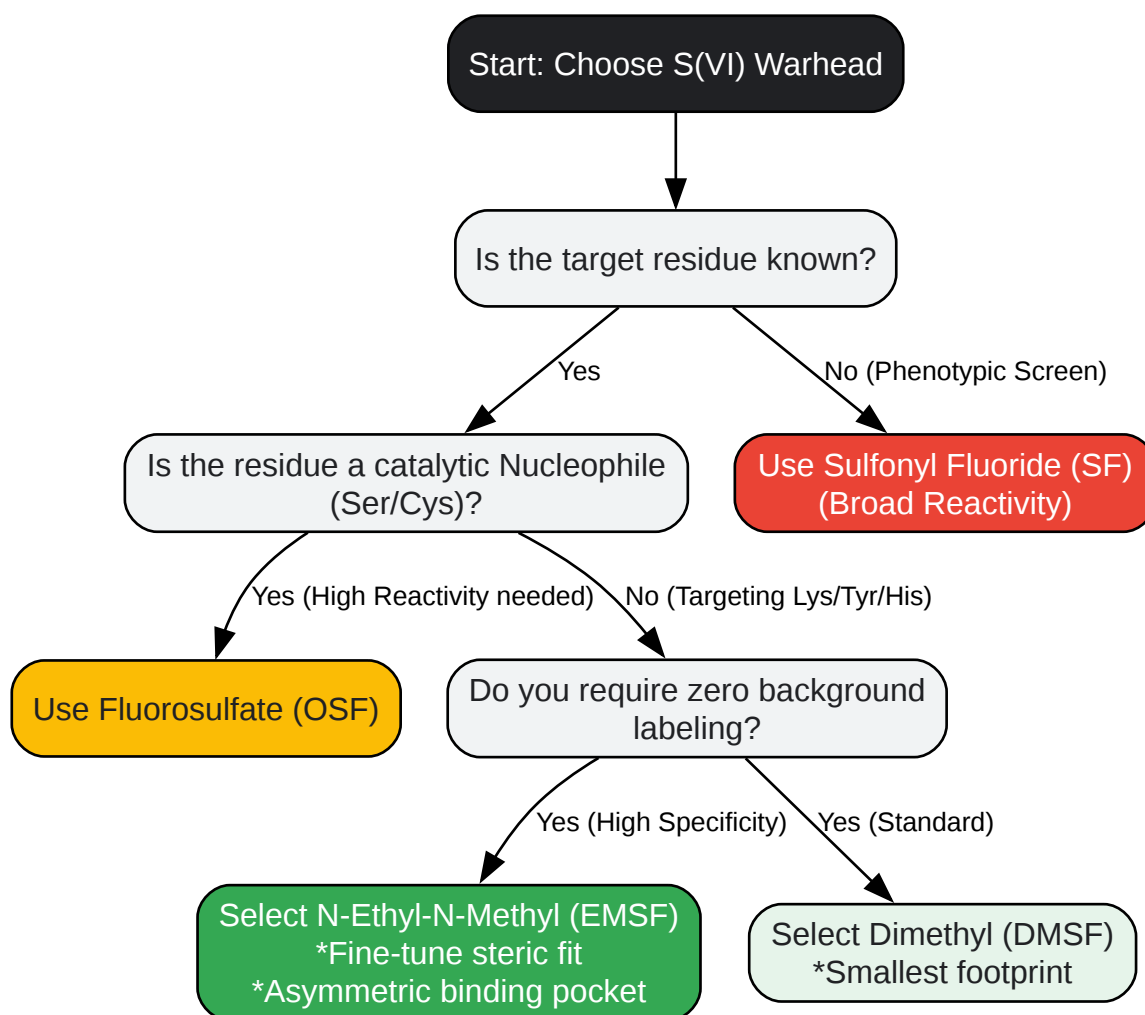
Protein Labeling Assay (Activity-Based Profiling)

Objective: Test if an EMSF-tagged probe covalently modifies a target protein.

- Incubation: Incubate Proteome/Protein () with EMSF-Probe () in PBS (pH 7.4).
 - Time: 1 hour to 24 hours (Longer times allowed due to high stability).
- Click Chemistry (Visualization): If the probe has an alkyne handle, perform CuAAC click reaction with Azide-Rhodamine or Azide-Biotin.
- Analysis: SDS-PAGE followed by in-gel fluorescence scanning or Streptavidin-Western Blot.
- Control: Run a competition assay with the non-reactive parent ligand (lacking the) to prove the labeling is active-site directed.

Part 4: Mechanism of Action & Decision Logic

Figure 2: Reagent Selection Decision Tree Use this logic to decide when to deploy EMSF versus other SuFEx reagents.



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Caption: Decision tree for selecting S(VI) electrophiles. EMSF is the choice for high-stringency, proximity-dependent labeling where steric fit is a variable.

References

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 - Dong, J., Sharpless, K. B., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." *Angewandte Chemie International Edition*, 2014. [Link](#)
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 - Oka, H., et al. "Synergy of Strongly Coordinating Salts and Weakly Coordinating Solvents Enables Stable and Fast-Kinetics Zinc Metal Batteries." ResearchGate/Tohoku University, 2025. [Link](#)
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Sources

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